AKT-IN-26

Description

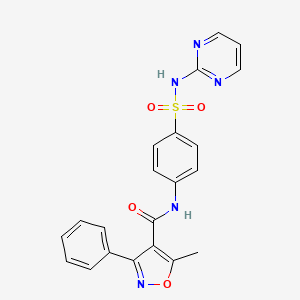

The exact mass of the compound 5-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide is 435.10012521 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c1-14-18(19(25-30-14)15-6-3-2-4-7-15)20(27)24-16-8-10-17(11-9-16)31(28,29)26-21-22-12-5-13-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEGZWIILLRUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AKT Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "AKT-IN-26" is not available in the public domain as of November 2025. This guide will, therefore, focus on the well-characterized, allosteric AKT inhibitor MK-2206 as a representative example to illustrate the mechanism of action, experimental evaluation, and signaling pathway interactions typical of this class of therapeutic agents.

Introduction to AKT Signaling

The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1] This pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[2][3] Three highly homologous isoforms of AKT exist: AKT1, AKT2, and AKT3, each with distinct and sometimes overlapping functions.[4][5] The activation of AKT is a multi-step process initiated by growth factors or cytokines, leading to the recruitment of AKT to the cell membrane and its subsequent phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2, resulting in its full enzymatic activity.[6]

MK-2206: A Case Study of an Allosteric AKT Inhibitor

MK-2206 is a potent and selective, orally bioavailable allosteric inhibitor of all three AKT isoforms.[7] Unlike ATP-competitive inhibitors that bind to the kinase domain's ATP-binding pocket, allosteric inhibitors like MK-2206 bind to a site distinct from the active site, inducing a conformational change that prevents AKT from adopting its active state. This mode of inhibition offers potential for greater selectivity and a different resistance profile compared to traditional kinase inhibitors.

Mechanism of Action

MK-2206 binds to the pleckstrin homology (PH) domain and the kinase domain of AKT, locking the kinase in an inactive conformation. This prevents the crucial phosphorylation at both T308 and S473, thereby inhibiting its kinase activity.[7] By blocking AKT signaling, MK-2206 effectively abrogates the downstream cellular processes that are dependent on active AKT.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits AKT and PDK1 to the plasma membrane. Full activation of AKT requires phosphorylation by both PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream targets to promote cell survival, growth, and proliferation.

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Quantitative Data

The potency of MK-2206 has been characterized in various assays, as summarized in the table below.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzyme Assay | AKT1 | 8 | [7] |

| Enzyme Assay | AKT2 | 12 | [7] |

| Enzyme Assay | AKT3 | 65 | [7] |

| Cell-based Assay | pAKT (Ser473) | ~5 | [7] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.

Methodology:

-

Recombinant human AKT1, AKT2, or AKT3 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The compound of interest (e.g., MK-2206) is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Phosphorylation

Objective: To assess the effect of a compound on AKT phosphorylation in a cellular context.

Methodology:

-

Cancer cell lines with constitutively active AKT signaling (e.g., those with PTEN loss or PIK3CA mutations) are cultured.

-

Cells are treated with the compound at various concentrations for a specified duration.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated AKT (pAKT-S473 and pAKT-T308) and total AKT.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein levels.

This workflow illustrates the key steps in performing a Western blot to analyze the inhibition of AKT phosphorylation by a test compound.

Caption: Western Blot Experimental Workflow.

Cell Viability/Proliferation Assay

Objective: To determine the effect of a compound on the growth and survival of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with the compound at a range of concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed.

-

Commonly used methods include:

-

MTT/XTT assays: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

The absorbance or luminescence is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Downstream Effects of AKT Inhibition

Inhibition of AKT by compounds like MK-2206 leads to a cascade of downstream effects, ultimately impacting cell fate.

This diagram illustrates how AKT inhibition affects key downstream pathways, leading to decreased cell survival and proliferation.

Caption: Downstream Effects of AKT Inhibition.

By inhibiting AKT, MK-2206 can:

-

Induce Apoptosis: Through the de-repression of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[3]

-

Inhibit Cell Cycle Progression: By preventing the phosphorylation and inactivation of cell cycle inhibitors like p21 and p27.[3]

-

Reduce Protein Synthesis and Cell Growth: By inhibiting the mTORC1 pathway, a key regulator of protein translation.[4]

Conclusion

The development of AKT inhibitors represents a promising strategy in cancer therapy. Allosteric inhibitors like MK-2206 provide a distinct mechanism of action that may offer advantages in terms of selectivity and overcoming resistance. A thorough understanding of their interaction with the AKT signaling pathway, quantified by a suite of in vitro and cell-based assays, is crucial for their preclinical and clinical development. The experimental protocols and data presented in this guide serve as a foundational framework for the characterization of novel AKT inhibitors.

References

- 1. dovepress.com [dovepress.com]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of a Potent Allosteric AKT Inhibitor: A Case Study of MK-2206

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade that is fundamental to regulating cell proliferation, survival, growth, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making AKT a prime target for therapeutic intervention.[2] The aberrant activation of AKT can occur through various mechanisms, including mutations in the PI3K catalytic subunit (PIK3CA), loss of the tumor suppressor PTEN, or activating mutations in AKT itself.[1]

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of a potent and selective allosteric AKT inhibitor. As the specific compound "AKT-IN-26" is not documented in publicly available literature, this report uses the well-characterized clinical candidate MK-2206 as a representative example of a modern AKT inhibitor. MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) that has undergone extensive preclinical and clinical investigation.[3][4]

Discovery and Mechanism of Action

MK-2206 was developed by Merck as a highly selective, non-ATP competitive inhibitor of AKT.[5] Unlike ATP-competitive inhibitors that bind to the kinase domain, MK-2206 is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of AKT.[6] This mechanism offers a distinct advantage in terms of selectivity over other kinases.

The binding of MK-2206 to the PH domain prevents the translocation of AKT to the plasma membrane, a critical step for its activation.[7] Normally, upon upstream signaling, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which acts as a docking site for the PH domains of both AKT and its upstream activator, PDK1.[1][8] By occupying the PH domain, MK-2206 sterically hinders this interaction, thus preventing the subsequent phosphorylation of AKT at threonine 308 (by PDK1) and serine 473 (by mTORC2), which are required for its full activation.[5][6] This inhibition of AKT activation leads to the suppression of downstream signaling, resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[5][6]

Quantitative Biological Data

The inhibitory activity of MK-2206 has been quantified against the three AKT isoforms in both enzymatic and cell-based assays. The following tables summarize the key potency data.

Table 1: In Vitro Enzymatic Inhibition of AKT Isoforms by MK-2206

| AKT Isoform | IC50 (nM) | Reference(s) |

| AKT1 | 5 - 8 | [3][5][9] |

| AKT2 | 12 | [3][5][9] |

| AKT3 | 65 | [3][5][9] |

Table 2: Cellular Growth Inhibition (IC50) of MK-2206 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| CNE-1 | Nasopharyngeal Carcinoma | 3 - 5 | [3] |

| CNE-2 | Nasopharyngeal Carcinoma | 3 - 5 | [3] |

| HONE-1 | Nasopharyngeal Carcinoma | 3 - 5 | [3] |

| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | [3] |

| A431 (Ras WT) | Epidermoid Carcinoma | 5.5 | |

| HCC827 (Ras WT) | Non-Small Cell Lung Cancer | 4.3 | |

| NCI-H292 (Ras WT) | Mucoepidermoid Carcinoma | 5.2 | |

| NCI-H460 (PIK3CA mutant) | Non-Small Cell Lung Cancer | 3.4 |

Synthesis of MK-2206

While a detailed, step-by-step protocol for the synthesis of MK-2206 is proprietary, the chemical structure, 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-[5][6][9]triazolo[4,3-a]pyridin-3(2H)-one, indicates a multi-step synthesis involving the construction of a complex heterocyclic core.[5][9] The synthesis would likely involve the following key transformations:

-

Formation of the triazolopyridine core: This could be achieved through the condensation of a substituted aminopyridine with a hydrazine derivative, followed by cyclization to form the fused triazole ring system.

-

Introduction of the phenyl and aminocyclobutylphenyl moieties: These aromatic groups would likely be installed via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, onto a halogenated precursor of the triazolopyridine core.

-

Synthesis of the aminocyclobutyl fragment: The 1-amino-1-phenylcyclobutane moiety is a key component and would require a separate synthetic route, potentially involving a Ritter reaction on a cyclobutanol precursor or a related amination strategy.

The overall synthesis would require careful control of reaction conditions and purification at each step to achieve the final product with high purity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize an AKT inhibitor like MK-2206.

In Vitro AKT Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of purified AKT isoforms.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of a biotinylated peptide substrate by AKT kinase. Inhibition of the kinase results in a decreased fluorescence signal.[6]

-

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes.

-

GSK-derived biotinylated peptide substrate.[6]

-

ATP and MgCl2.

-

HTRF detection reagents: Lanthanide chelate (Lance)-coupled anti-phosphopeptide antibody and streptavidin-linked allophycocyanin (SA-APC).[6]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1% PEG, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% BSA).

-

Quench buffer (e.g., 50 mM HEPES, pH 7.3, 16.6 mM EDTA, 0.1% BSA, 0.1% Triton X-100, and HTRF detection reagents).[6]

-

MK-2206 stock solution in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of MK-2206 in assay buffer.

-

In a 384-well plate, add 1 µL of the diluted MK-2206 or vehicle (DMSO).[6]

-

Add 10 µL of the peptide working solution to each well.[6]

-

Add 16 µL of the ATP/MgCl2 working solution to each well.[6]

-

Initiate the reaction by adding 13 µL of the AKT enzyme working solution to each well.[6]

-

Incubate the plate for 50 minutes at room temperature.[6]

-

Stop the reaction by adding 60 µL of HTRF quench buffer.[6]

-

Incubate for at least 30 minutes at room temperature to allow for signal development.[6]

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression analysis.

-

Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of viable cells, while the SRB assay measures total protein content. Both provide a quantitative measure of cell proliferation.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

MK-2206 stock solution in DMSO.

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) staining solution.

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[6]

-

Treat the cells with serial dilutions of MK-2206 (e.g., 0, 0.3, 1, 3 µM) and incubate for 72 to 96 hours.[6]

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.

-

For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the dye with Tris base.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis of AKT Pathway Phosphorylation

This method is used to confirm the mechanism of action by observing the phosphorylation status of AKT and its downstream targets in treated cells.

-

Principle: Western blotting uses antibodies to detect specific proteins and their phosphorylated forms in cell lysates, providing a semi-quantitative measure of protein expression and activation.

-

Materials:

-

Cancer cell lines.

-

MK-2206.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40, anti-phospho-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of MK-2206 for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of MK-2206 on protein phosphorylation.

-

Visualizations

The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for inhibitor characterization.

Caption: PI3K/AKT Signaling Pathway and Site of MK-2206 Inhibition.

Caption: General Experimental Workflow for AKT Inhibitor Characterization.

Conclusion

The development of potent and selective AKT inhibitors like MK-2206 represents a significant advancement in targeted cancer therapy. By employing an allosteric mechanism of action, these inhibitors can achieve high selectivity and overcome some of the challenges associated with ATP-competitive kinase inhibitors. The comprehensive characterization of such compounds, from initial discovery and synthesis through to detailed in vitro and in vivo evaluation, is crucial for their successful translation into clinical candidates. This guide provides a framework for understanding the key technical aspects of this process, using MK-2206 as an illustrative case study for the broader class of AKT inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK-2206 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. WO2017037578A3 - Pharmaceutical combination comprising (a) the alpha-isoform specific pi3k inhibitor alpelisib (byl719) and (b) an akt inhibitor, preferably mk-2206, afuresertib or uprosertib, and the use thereof in the treatment/prevention of cancer - Google Patents [patents.google.com]

- 8. Mk-2206 | C25H21N5O | CID 24964624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beilstein-archives.org [beilstein-archives.org]

An In-Depth Technical Guide to AKT-IN-26

Introduction

AKT-IN-26, also identified as Compound 453, is a notable inhibitor of the AKT signaling pathway. This pathway, also known as the PI3K/AKT pathway, is a critical intracellular signaling cascade that plays a central role in regulating cell survival, growth, proliferation, and metabolism. Dysregulation of the AKT pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention. This compound exerts its inhibitory effect by specifically binding to the Pleckstrin homology (PH) domain of the AKT protein.[1][2][3][4] This mode of action distinguishes it from many other AKT inhibitors that target the ATP-binding site of the kinase domain. By interacting with the PH domain, this compound prevents the recruitment of AKT to the cell membrane, a crucial step for its activation.

Mechanism of Action: Targeting the PH Domain

The activation of AKT is a multi-step process initiated by upstream signals, such as growth factors, which activate phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. The PH domain of AKT has a high affinity for PIP3, and this interaction recruits AKT from the cytoplasm to the plasma membrane.

Once localized at the membrane, AKT is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by other kinases, leading to its full activation. Activated AKT then phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes.

This compound functions as an allosteric inhibitor by binding to the PH domain. This binding event sterically hinders the interaction between the PH domain and PIP3, thus preventing the translocation of AKT to the cell membrane and its subsequent activation.

Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 or Ki values from primary peer-reviewed literature, are not publicly available. Commercial suppliers characterize it as an AKT inhibitor that binds to the PH domain, but detailed binding affinities and inhibitory concentrations from specific assays have not been published.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. General methodologies for characterizing similar AKT PH domain inhibitors are described in the scientific literature and typically involve the following assays:

In Vitro Kinase Assays

To determine the inhibitory activity of a compound against AKT, in vitro kinase assays are commonly employed. These assays measure the phosphorylation of a substrate peptide by the purified AKT enzyme in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, can then be calculated.

Cellular Assays

To assess the effect of an inhibitor on the AKT pathway within a cellular context, Western blotting is a standard technique. Cancer cell lines with a constitutively active AKT pathway are often used. These cells are treated with the inhibitor at various concentrations, and cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated AKT (p-AKT) and phosphorylated downstream targets of AKT, such as GSK3β and PRAS40. A reduction in the levels of these phosphorylated proteins indicates inhibition of the AKT pathway.

Cell Proliferation Assays

The anti-proliferative effects of an AKT inhibitor are typically evaluated using assays such as the MTT or SRB assay. Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period. The assay then measures the number of viable cells, allowing for the determination of the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the AKT signaling pathway and a general experimental workflow for characterizing an AKT inhibitor.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

References

Technical Guide: Target Validation of the Pan-AKT Inhibitor AKT-IN-26

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AKT-IN-26 is a hypothetical molecule used for illustrative purposes. The data and protocols presented herein are representative examples based on established methodologies for validating inhibitors of the AKT pathway and are intended to serve as a technical guide.

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, one of the most frequently dysregulated pathways in human cancer.[1] This pathway integrates signals from growth factors and cytokines to regulate fundamental cellular processes, including cell proliferation, survival, growth, and metabolism.[2][3] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3, which have both overlapping and distinct functions.[3][4] Hyperactivation of AKT signaling, often driven by genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1 itself, is a common feature of many cancers and is associated with tumor progression and resistance to therapy.[4][5][6]

Consequently, AKT is a prime therapeutic target in oncology.[5] This document provides a comprehensive technical guide for the preclinical target validation of a novel pan-AKT inhibitor, designated This compound . It outlines the essential biochemical and cellular assays required to confirm its mechanism of action, assess its potency and selectivity, and demonstrate its functional effects on cancer cells.

The PI3K/AKT Signaling Pathway

The activation of the AKT pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), to the membrane.[8] This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2).[8]

Full activation of AKT enables it to phosphorylate a wide array of downstream substrates, thereby regulating numerous cellular functions. Key downstream effects include:

-

Cell Growth and Proliferation: Mediated through the phosphorylation and inactivation of the TSC1/TSC2 complex, which relieves its inhibition of mTORC1, a master regulator of protein synthesis.[1][9]

-

Cell Survival and Anti-Apoptosis: Achieved by phosphorylating and inhibiting pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors.[1][7]

-

Metabolism: Promoted by regulating glucose uptake and glycogen synthesis through the phosphorylation of glycogen synthase kinase 3β (GSK3β).[9]

The inhibitory action of this compound is designed to block the kinase activity of all three AKT isoforms, thereby preventing the phosphorylation of these downstream targets and inhibiting tumor cell growth and survival.

Biochemical Characterization

The initial step in target validation is to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms. This establishes the compound's potency and selectivity at the molecular level.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human AKT1, AKT2, and AKT3 kinases.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay [10]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

-

Reconstitute purified, active human AKT1, AKT2, and AKT3 enzymes in kinase buffer to a working concentration (e.g., 5-10 ng per reaction).

-

Prepare a substrate/ATP mix containing a specific AKT peptide substrate (e.g., GSK3α peptide) and ATP at a concentration near its Km value (e.g., 25 µM).

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.

-

Add 2 µL of the diluted AKT enzyme to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to DMSO controls.

-

Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data: Biochemical Potency and Selectivity

The potency of this compound against all three AKT isoforms should be established. For comparison, data for well-characterized AKT inhibitors are often presented.[9][11][12][13] Furthermore, to assess selectivity, this compound should be profiled against a panel of other kinases, particularly those within the AGC kinase family (e.g., PKA, ROCK, SGK).

Table 1: Hypothetical Biochemical Profile of this compound

| Target Kinase | This compound IC50 (nM) |

|---|---|

| AKT1 | 8 |

| AKT2 | 12 |

| AKT3 | 60 |

| PKA | >10,000 |

| ROCK1 | >5,000 |

| SGK1 | 850 |

| PDK1 | >10,000 |

Data are hypothetical and for illustrative purposes.

Cellular Target Engagement and Pathway Modulation

After confirming biochemical potency, it is crucial to demonstrate that this compound can enter cells, bind to its target, and inhibit the AKT signaling pathway. This is typically assessed by measuring the phosphorylation status of AKT and its key downstream substrates.

Western Blot Analysis of Phospho-AKT

Objective: To quantify the dose-dependent inhibition of AKT phosphorylation at Ser473 and Thr308, as well as the phosphorylation of downstream targets like GSK3β and PRAS40, in a cancer cell line.

Methodology: Western blotting provides a semi-quantitative method to measure changes in specific protein phosphorylation levels following inhibitor treatment.[7]

Experimental Protocol: Western Blotting [7][14][15]

-

Cell Culture and Treatment:

-

Seed a cancer cell line with a known activated PI3K/AKT pathway (e.g., BT474c, MCF-7, or U87-MG) in 6-well plates and allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000, 5000 nM) for a fixed duration (e.g., 2-4 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvest lysates and clear them by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-pAKT Ser473, anti-pAKT Thr308, anti-pGSK3β, anti-pPRAS40, or total AKT as a loading control).

-

Wash the membrane three times with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using a digital imager.

-

Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize phospho-protein signals to the total protein or a loading control (e.g., β-actin).

-

Quantitative Data: Cellular Pathway Inhibition

The results should demonstrate a clear dose-dependent reduction in the phosphorylation of AKT and its downstream substrates, indicating effective target engagement in a cellular context.

Table 2: Hypothetical Cellular IC50 Values for Pathway Marker Inhibition in BT474c Cells

| Phospho-Protein Target | Cellular IC50 (nM) for this compound |

|---|---|

| pAKT (Ser473) | 250 |

| pAKT (Thr308) | 280 |

| pPRAS40 (Thr246) | 310 |

| pGSK3β (Ser9) | 350 |

Data are hypothetical and for illustrative purposes. Cellular potency is typically lower than biochemical potency due to factors like cell permeability and ATP competition.[5]

Functional Cellular Assays

The ultimate goal of inhibiting AKT is to elicit a functional anti-cancer response, such as inhibiting proliferation or inducing apoptosis.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of a panel of cancer cell lines with diverse genetic backgrounds, particularly regarding the status of the PI3K/AKT pathway.

Methodology: A colorimetric assay such as WST-1 or MTT is used to measure the metabolic activity of cells, which correlates with the number of viable cells.[17]

Experimental Protocol: WST-1 Cell Viability Assay

-

Cell Seeding:

-

Seed cancer cell lines into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM). Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

-

-

Viability Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

-

Plot the percentage of viable cells against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

-

Quantitative Data: Anti-Proliferative Activity

The sensitivity of cell lines to AKT inhibitors often correlates with the presence of activating mutations in the PI3K/AKT pathway.[5][9][19] Therefore, a panel of cell lines with known genetic backgrounds should be tested.

Table 3: Hypothetical Anti-Proliferative IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Alteration | This compound IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.45 |

| BT474c | Breast Cancer | PIK3CA Mutant | 0.38 |

| MDA-MB-468 | Breast Cancer | PTEN Null | 0.60 |

| ZR-75-1 | Breast Cancer | Wild-Type | 2.5 |

| NCI-H460 | Lung Cancer | PIK3CA Mutant | 0.55 |

| Calu-6 | Lung Cancer | KRAS Mutant | >10 |

| U87-MG | Glioblastoma | PTEN Null | 0.75 |

Data are hypothetical and for illustrative purposes, based on trends observed for inhibitors like MK-2206 and Capivasertib.[19][20]

Conclusion

The target validation of a novel AKT inhibitor like this compound requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides the necessary steps to robustly characterize the compound. Successful validation involves:

-

Demonstrating Potent Biochemical Inhibition: Confirming high potency against all three AKT isoforms with strong selectivity over other kinases.

-

Confirming Cellular Target Engagement: Showing a clear, dose-dependent inhibition of AKT phosphorylation and downstream pathway signaling within cancer cells.

-

Establishing Functional Anti-Cancer Activity: Linking target engagement to a desired phenotypic outcome, such as the inhibition of proliferation, particularly in cell lines with a hyperactivated PI3K/AKT pathway.

The collective data from these biochemical and cellular studies will form the core of the preclinical data package, providing a strong rationale for the continued development of this compound as a potential therapeutic agent for cancers with a dysregulated AKT pathway.

References

- 1. onclive.com [onclive.com]

- 2. What is Capivasertib used for? [synapse.patsnap.com]

- 3. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZD5363 [openinnovation.astrazeneca.com]

- 6. JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. - ASCO [asco.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. promega.com [promega.com]

- 11. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]

- 13. selleckchem.com [selleckchem.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Probing the PI3K/AKT Signaling Axis: A Technical Guide to PH Domain-Targeting AKT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. A key regulatory step in this pathway is the recruitment of the serine/threonine kinase AKT to the plasma membrane, a process mediated by the binding of its Pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Small molecule inhibitors that target this interaction offer a promising strategy for attenuating oncogenic AKT signaling. This guide provides a technical overview of the signaling pathway and the experimental methodologies used to characterize PH domain-targeting AKT inhibitors, with a focus on providing a framework for their preclinical evaluation. While specific quantitative data for a compound designated "AKT-IN-26" is not publicly available, this document will utilize data from other well-characterized allosteric AKT inhibitors to illustrate key concepts and experimental approaches.

The AKT Signaling Pathway: A Central Node in Cellular Regulation

The activation of AKT is a multi-step process initiated by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. AKT, via its PH domain, binds to PIP3 at the plasma membrane, leading to a conformational change that allows for its phosphorylation and full activation by phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 (Thr308) and by the mechanistic target of rapamycin complex 2 (mTORC2) at serine 473 (Ser473).[1]

Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include:

-

mTORC1: Activation of mTORC1 through phosphorylation of TSC2 and PRAS40 promotes protein synthesis and cell growth.[1]

-

GSK3β: Inhibition of glycogen synthase kinase 3β (GSK3β) by AKT phosphorylation is involved in glycogen metabolism and cell survival.

-

FOXO transcription factors: Phosphorylation of Forkhead box O (FOXO) proteins by AKT leads to their cytoplasmic sequestration and inhibition of their pro-apoptotic and cell cycle arrest functions.

-

MDM2: AKT-mediated phosphorylation of MDM2 promotes the degradation of the tumor suppressor p53.[2]

-

BAD: Phosphorylation of the pro-apoptotic protein BAD by AKT inhibits its function, thereby promoting cell survival.[2]

Mechanism of Action of PH Domain-Targeting AKT Inhibitors

Allosteric inhibitors that bind to the PH domain of AKT, such as the conceptual "this compound," prevent the localization of AKT to the plasma membrane.[3] This blockade of membrane translocation inhibits the subsequent phosphorylation and activation of AKT by its upstream kinases, PDK1 and mTORC2. Consequently, the entire downstream signaling cascade is suppressed, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated PI3K/AKT pathway.

Quantitative Analysis of Inhibitor Potency

The potency of an AKT inhibitor is determined through various biochemical and cell-based assays. The following table summarizes key quantitative parameters, using data from the allosteric inhibitor AKT-IN-1 (AZD-26) as a representative example due to the lack of specific data for this compound.

| Parameter | Description | Representative Value (AKT-IN-1) | Reference |

| IC50 (AKT) | The half-maximal inhibitory concentration against AKT kinase activity. | 1.04 µM | [4] |

| IC50 (pAKT Thr308) | The half-maximal inhibitory concentration for the phosphorylation of AKT at Thr308 in cells. | 0.422 µM | [4] |

| IC50 (pAKT Ser473) | The half-maximal inhibitory concentration for the phosphorylation of AKT at Ser473 in cells. | 0.322 µM | [4] |

| Ki (Akt1) | The inhibition constant, representing the binding affinity of the inhibitor to Akt1. | 160 pM (for A-443654) | [5] |

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified AKT protein.

Materials:

-

Recombinant active AKT enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

AKT substrate (e.g., a peptide substrate like Crosstide)

-

Test inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the diluted inhibitor to the wells of a 384-well plate.

-

Add the AKT enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Western Blot Analysis of AKT Signaling Pathway

This method is used to assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets in whole cells.

Materials:

-

Cancer cell line with an activated AKT pathway (e.g., MCF-7, PC-3)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, phospho-GSK3β, total GSK3β, phospho-S6 Ribosomal Protein, total S6, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.[7][8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of the test inhibitor.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.[9][10]

Visualizing the AKT Signaling Pathway and Experimental Logic

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKT-IN-1 | Akt | TargetMol [targetmol.com]

- 5. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Navigating the Isoform Maze: A Technical Guide to Achieving and Evaluating AKT Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade that governs a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] The existence of three distinct AKT isoforms—AKT1, AKT2, and AKT3—with both overlapping and unique physiological and pathological roles, presents a significant challenge and a rich opportunity in the development of targeted cancer therapies.[4][5] While pan-AKT inhibitors have been developed, their clinical utility has often been hampered by on-target toxicities, such as skin rash, which is thought to be linked to the inhibition of AKT2.[6] This has spurred the development of isoform-selective inhibitors to achieve a wider therapeutic window. This technical guide provides an in-depth overview of the principles of AKT isoform selectivity, methodologies for its assessment, and the underlying structural and cellular considerations for researchers in the field.

The Rationale for AKT Isoform Selectivity

The three AKT isoforms, while sharing a high degree of sequence homology, particularly within their catalytic domains, exhibit distinct expression patterns and non-redundant functions.[6][7]

-

AKT1 is broadly expressed and plays a key role in cellular survival and metabolism.[1] Amplification of the AKT1 gene has been implicated in gastric carcinoma.[1]

-

AKT2 is predominantly involved in glucose metabolism and insulin signaling.[1][5] Its amplification is linked to ovarian, pancreatic, and breast cancers.[1][4]

-

AKT3 is highly expressed in the brain and is involved in neuronal development.[1] Aberrant AKT3 activity has been associated with melanoma.[4]

These isoform-specific roles underscore the potential for developing selective inhibitors that can target the dominant isoform driving a particular malignancy while sparing the others, thereby minimizing off-target effects. For instance, selectively inhibiting AKT1 while sparing AKT2 could potentially mitigate the dose-limiting skin rashes observed with pan-AKT inhibitors.[6]

The AKT Signaling Pathway

The activation of AKT is a multi-step process initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[8] This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (in AKT1) by PDK1 and Serine 473 (in AKT1) by the mTORC2 complex, leading to full kinase activation.[8][9] Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation, while inhibiting apoptosis.[1][10][11][12]

Caption: The PI3K/AKT signaling pathway, highlighting the three AKT isoforms.

Quantitative Assessment of Isoform Selectivity

The isoform selectivity of an AKT inhibitor is typically determined through biochemical and cellular assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Biochemical Assays

Biochemical assays utilize purified, recombinant AKT isoenzymes to directly measure the inhibitory activity of a compound. These assays are crucial for determining the intrinsic potency and selectivity of an inhibitor in a controlled, cell-free environment.

Table 1: Hypothetical Biochemical Selectivity Profile of an AKT Inhibitor

| Target | IC50 (nM) | Fold Selectivity (vs. AKT1) | Fold Selectivity (vs. AKT2) | Fold Selectivity (vs. AKT3) |

| AKT1 | 10 | 1 | 0.2 | 0.1 |

| AKT2 | 50 | 5 | 1 | 0.5 |

| AKT3 | 100 | 10 | 2 | 1 |

| Other Kinase | >10,000 | >1000 | >200 | >100 |

-

IC50: The concentration of the inhibitor that results in 50% inhibition of the kinase activity.

-

Fold Selectivity: The ratio of IC50 values between different isoforms or other kinases. A higher value indicates greater selectivity for the comparator.

Cellular Assays

Cellular assays are essential for confirming that the biochemical selectivity translates to a cellular context, where factors such as membrane permeability, off-target effects, and pathway feedback mechanisms come into play. These assays typically measure the phosphorylation of downstream AKT substrates.

Table 2: Hypothetical Cellular Selectivity Profile of an AKT Inhibitor

| Cell Line | Target Readout | IC50 (nM) |

| MCF-7 | p-PRAS40 (T246) | 100 |

| LNCaP | p-GSK3β (S9) | 120 |

| U-87 MG | p-FOXO1 (T24) | 150 |

-

Target Readout: Phosphorylation of a known downstream substrate of AKT.

-

IC50: The concentration of the inhibitor that results in a 50% reduction in the phosphorylation of the substrate.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately determining inhibitor selectivity.

Biochemical Kinase Inhibition Assay (Example: LanthaScreen™ Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive method for measuring kinase activity.

-

Reagents: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; fluorescently labeled peptide substrate; ATP; test compound.

-

Procedure: a. The test compound is serially diluted in assay buffer. b. The AKT isoenzyme is incubated with the test compound for a defined period (e.g., 20 minutes) at room temperature. c. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a set time (e.g., 60 minutes). e. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to stop the reaction. f. After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cellular Western Blot Analysis of Substrate Phosphorylation

This widely used technique allows for the direct visualization and quantification of changes in protein phosphorylation within cells.

-

Cell Culture and Treatment: a. Cells are cultured to a desired confluency. b. Cells are serum-starved to reduce basal AKT activity, followed by stimulation with a growth factor (e.g., IGF-1) to activate the pathway. c. Cells are treated with various concentrations of the test inhibitor for a specific duration.

-

Lysate Preparation: a. Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. b. Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF). b. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of an AKT substrate (e.g., anti-phospho-PRAS40) and total protein as a loading control. c. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: a. The signal is detected using an enhanced chemiluminescence (ECL) substrate. b. Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle-treated control.

Experimental Workflow for Assessing Isoform Selectivity

A logical workflow is critical for the efficient and accurate characterization of an AKT inhibitor's isoform selectivity.

Caption: A generalized workflow for determining AKT inhibitor isoform selectivity.

Conclusion

The development of AKT isoform-selective inhibitors represents a promising strategy to enhance the therapeutic index of drugs targeting this critical oncogenic pathway. A thorough understanding of the distinct roles of each isoform, coupled with the rigorous application of biochemical and cellular assays, is paramount for the successful identification and optimization of these next-generation cancer therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of AKT isoform selectivity and to design experiments that will yield clear and actionable data in the pursuit of more effective and less toxic cancer treatments.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Apoptosis - Wikipedia [en.wikipedia.org]

- 11. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AKT Inhibition in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a critical node in cell signaling pathways that regulate cell survival, proliferation, and metabolism.[1] Dysregulation of the AKT pathway is a hallmark of many cancers, where its overactivation promotes cell survival and inhibits apoptosis (programmed cell death).[1][2] Consequently, AKT has emerged as a key therapeutic target in oncology. This technical guide explores the role of AKT inhibition in promoting apoptosis, providing an in-depth overview of the underlying mechanisms, experimental methodologies to assess its effects, and a framework for data presentation. While this guide focuses on the general principles of AKT inhibition, the methodologies and frameworks presented can be applied to specific AKT inhibitors, such as the hypothetical molecule AKT-IN-26.

The AKT Signaling Pathway and Its Role in Apoptosis Inhibition

AKT is a central mediator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Upon activation by growth factors and other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the plasma membrane.[4] There, it is phosphorylated and activated by PDK1 and mTORC2.[1] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis through several key mechanisms:

-

Inhibition of Pro-Apoptotic Bcl-2 Family Members: AKT can phosphorylate and inactivate pro-apoptotic proteins such as Bad.[5] Phosphorylated Bad is sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] This ultimately preserves mitochondrial integrity.

-

Prevention of Cytochrome c Release: Activated AKT can prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[7][8] This is achieved, in part, through the regulation of the Bcl-2 family of proteins.[7]

-

Inhibition of Forkhead Box O (FOXO) Transcription Factors: AKT phosphorylates and inactivates FOXO transcription factors, preventing their nuclear translocation and transcription of pro-apoptotic genes like Bim and Fas ligand.[2]

-

Activation of NF-κB: AKT can activate the IKKα kinase, leading to the activation of the transcription factor NF-κB.[5] NF-κB promotes the expression of anti-apoptotic genes, including Bcl-2.[5]

-

Regulation of Caspase Activity: By preventing the release of cytochrome c, AKT indirectly inhibits the activation of the caspase cascade, the central executioners of apoptosis.[6][7]

The inhibition of AKT, therefore, is expected to reverse these anti-apoptotic effects and sensitize cancer cells to programmed cell death.

Visualizing the AKT Apoptotic Signaling Pathway

The following diagram illustrates the central role of AKT in inhibiting apoptosis and how its inhibition can promote cell death.

Caption: The AKT signaling pathway and its inhibition in apoptosis.

Quantitative Analysis of Apoptosis Induction by AKT Inhibitors

The efficacy of an AKT inhibitor in inducing apoptosis can be quantified through various assays. The data should be presented in a clear and structured format to allow for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | % Apoptotic Cells (Annexin V+) at IC50 | Fold Change in Caspase-3/7 Activity at IC50 |

| CT26 (Colon Carcinoma) | 1.2 | 45.3 ± 3.1 | 5.2 ± 0.4 |

| GL26 (Glioma) | 2.5 | 38.9 ± 2.5 | 4.1 ± 0.3 |

| PC-3 (Prostate Cancer) | 0.8 | 55.1 ± 4.2 | 6.8 ± 0.5 |

| MDA-MB-231 (Breast Cancer) | 3.1 | 30.7 ± 2.8 | 3.5 ± 0.2 |

Table 2: Pharmacodynamic Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Treatment | p-AKT (Ser473) (% of Control) | Cleaved PARP (% of Control) | Bcl-2 Expression (% of Control) | Bax Expression (% of Control) |

| CT26 | This compound (1.2 µM) | 15.2 ± 2.1 | 450.8 ± 25.3 | 65.4 ± 5.9 | 180.2 ± 15.1 |

| GL26 | This compound (2.5 µM) | 20.5 ± 2.8 | 380.1 ± 20.1 | 70.1 ± 6.2 | 165.7 ± 14.3 |

| PC-3 | This compound (0.8 µM) | 10.1 ± 1.5 | 620.5 ± 30.8 | 50.3 ± 4.5 | 210.9 ± 18.4 |

| MDA-MB-231 | This compound (3.1 µM) | 25.8 ± 3.0 | 310.6 ± 18.9 | 75.2 ± 6.8 | 150.4 ± 13.2 |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are protocols for key experiments used to assess the role of AKT inhibitors in apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with the AKT inhibitor or vehicle control for the desired time.

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with cold 1X PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Data analysis will yield percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathway.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Protein Extraction:

-

Treat cells with the AKT inhibitor or vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

-

Caption: Workflow for Western Blot Analysis.

Conclusion

Inhibition of the AKT signaling pathway is a promising strategy for inducing apoptosis in cancer cells. A thorough understanding of the molecular mechanisms and the use of robust, quantitative experimental protocols are essential for the development of effective AKT inhibitors. This guide provides a framework for investigating the role of AKT inhibitors in apoptosis, from understanding the core signaling pathways to presenting the data in a clear and informative manner. The provided methodologies and visualization tools can be readily adapted for the characterization of any novel AKT inhibitor.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Activation of AKT negatively regulates the pro-apoptotic function of death-associated protein kinase 3 (DAPK3) in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

Unraveling the Impact of AKT-IN-26 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase AKT is a pivotal regulator of cell survival and proliferation, making it a prime target in oncology drug discovery. Dysregulation of the PI3K/AKT signaling pathway is a common feature in many human cancers, leading to uncontrolled cell growth. AKT-IN-26 is an inhibitor that targets the Pleckstrin Homology (PH) domain of AKT, a critical step in its activation cascade. This technical guide provides a comprehensive overview of the known mechanism of this compound, its anticipated effects on cell cycle progression, and detailed experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this document presents representative data and methodologies based on the analysis of similar AKT PH domain inhibitors to guide research and development efforts.

Introduction to AKT and the Cell Cycle

The AKT signaling pathway is a central node in cellular processes that govern cell growth, proliferation, survival, and metabolism.[1][2] Activation of AKT is initiated by the recruitment of the kinase to the cell membrane through the binding of its PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[2][3] Once localized to the membrane, AKT is phosphorylated at two key residues, Threonine 308 (T308) and Serine 473 (S473), leading to its full activation.[4][5]

Activated AKT influences cell cycle progression at both the G1/S and G2/M transitions through the phosphorylation of a multitude of downstream substrates. These substrates include key cell cycle regulators such as cyclin-dependent kinase inhibitors (CDKIs) like p21Cip1/WAF1 and p27Kip1, and Glycogen Synthase Kinase 3β (GSK3β), which in turn regulates the stability of Cyclin D1. By inhibiting these negative regulators of the cell cycle, AKT promotes cellular proliferation.

This compound: A Pleckstrin Homology Domain Inhibitor

This compound, also known as Compound 453, is an inhibitor of AKT that functions by binding to its Pleckstrin Homology (PH) domain.[6][7][8][9] This mechanism is distinct from ATP-competitive inhibitors that target the kinase domain. By occupying the PH domain, this compound is expected to prevent the localization of AKT to the cell membrane, thereby inhibiting its subsequent phosphorylation and activation. This mode of action offers a potential for high specificity and a different pharmacological profile compared to kinase inhibitors.

Mechanism of Action

The proposed mechanism of action for this compound involves the allosteric inhibition of AKT activation. By binding to the PH domain, it is hypothesized to lock AKT in an inactive conformation, preventing its interaction with PIP3 at the cell membrane. This disruption of the initial step in the AKT activation cascade is anticipated to lead to a downstream cascade of events culminating in cell cycle arrest and potentially apoptosis.

Expected Effects on Cell Cycle Progression

Based on the known role of AKT in promoting cell cycle progression, inhibition by this compound is expected to induce cell cycle arrest. The specific phase of arrest may be cell-type dependent but is generally anticipated to occur at the G1/S or G2/M checkpoints, where AKT activity is crucial.

Quantitative Analysis of Cell Cycle Distribution

While specific data for this compound is not publicly available, the following table provides a representative example of data that could be generated from a cell cycle analysis experiment using a hypothetical AKT PH domain inhibitor in a cancer cell line (e.g., MCF-7 breast cancer cells) treated for 24 hours.

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |

| 1 µM Inhibitor | 60.5 ± 4.2 | 25.1 ± 2.0 | 14.4 ± 1.5 |

| 5 µM Inhibitor | 75.8 ± 5.5 | 15.3 ± 1.8 | 8.9 ± 1.1 |

| 10 µM Inhibitor | 82.1 ± 6.0 | 10.2 ± 1.3 | 7.7 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments and are representative.

Effects on Key Cell Cycle Regulatory Proteins

Inhibition of AKT by this compound is expected to alter the phosphorylation status and expression levels of key cell cycle regulatory proteins. The following table summarizes the anticipated changes.

| Protein | Expected Change with this compound Treatment |

| p-AKT (S473) | Decrease |

| p-AKT (T308) | Decrease |

| Cyclin D1 | Decrease |

| p21Cip1/WAF1 | Increase |

| p27Kip1 | Increase |

| p-GSK3β (S9) | Decrease |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines with a known dependence on the PI3K/AKT pathway (e.g., MCF-7, PC-3, A549).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[6][10][11][12][13]

-

Harvesting and Fixation:

-

Harvest approximately 1 x 106 cells per sample by trypsinization.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the PI fluorescence intensity.

-

Western Blotting for Analysis of Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of total and phosphorylated proteins involved in the AKT signaling pathway and cell cycle regulation.[2][4][5][14][15]

-